molecular formula C12H17Cl2NO B1487998 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride CAS No. 921204-98-0

4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride

Cat. No.: B1487998
CAS No.: 921204-98-0
M. Wt: 262.17 g/mol
InChI Key: KTADTPFMPXXUJS-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring and a chloro-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-2-methylphenol with piperidine in the presence of a suitable catalyst. The reaction conditions may vary, but it generally requires heating under reflux to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been investigated for its biological activity, including its potential as a ligand for certain receptors.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-Chloro-2-methylphenoxy)piperidine hydrochloride is similar to other compounds that contain a piperidine ring and a chloro-methylphenyl group. Some of these similar compounds include:

  • Piperidine derivatives

  • Chloro-methylphenol derivatives

  • Other piperidine-based ligands

Uniqueness: What sets this compound apart from its counterparts is its specific structural features and the resulting biological and chemical properties. These unique characteristics make it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTADTPFMPXXUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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